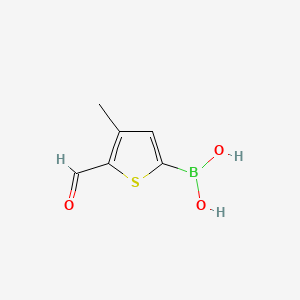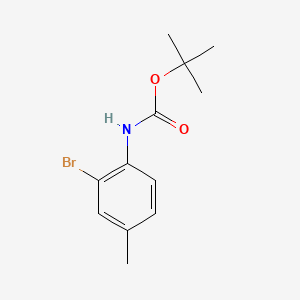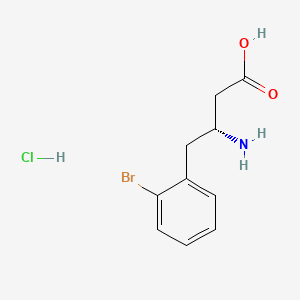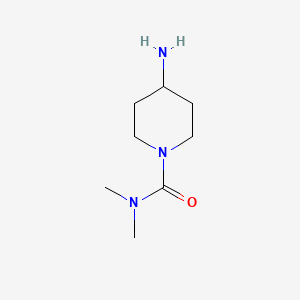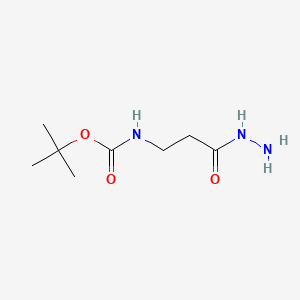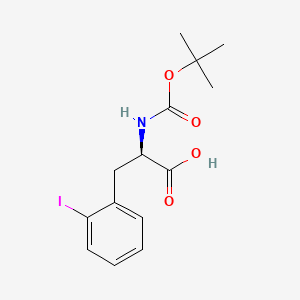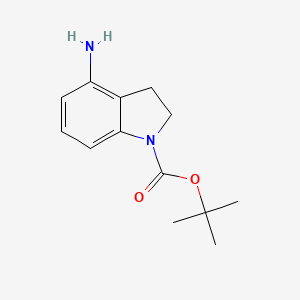
4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
“4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for research purposes .
Synthesis Analysis
Indoles, including “this compound”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H18N2O2 .Chemical Reactions Analysis
Indoles, including “this compound”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells and microbes .Applications De Recherche Scientifique
Novel Synthetic Routes
Researchers have developed novel synthetic routes and methodologies involving derivatives of indole carboxylic acid esters. For instance, a novel intramolecular defluorinative cyclization approach has been applied for the synthesis of difluoromethylated quinazolic acid derivatives, showcasing the versatility of similar structures in complex organic synthesis (Hao et al., 2000). Additionally, the synthesis of spirocyclic indoline lactones via base-promoted cyclization highlights the potential for constructing complex molecular architectures from simple ester precursors (Hodges, Wang, & Riley, 2004).
Methodological Innovations
Methodological innovations in the synthesis of amino acid derivatives and their applications in peptide synthesis have been reported. For example, a general synthesis of indole-3-carboxylic esters by palladium-catalyzed direct oxidative carbonylation of 2-alkynylaniline derivatives represents a significant advancement in the field (Gabriele et al., 2012). The activation of carboxylic acids as their active esters, using tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, demonstrates a novel approach to amide or peptide bond formation (Basel & Hassner, 2002).
Synthetic Utility in Biological Active Compound Development
The synthesis and evaluation of biological activities of 4-chloroindole-3-acetic acid and its esters, including tert-butyl esters, reveal the compound's potential in developing plant growth regulators and other bioactive molecules (Katayama, 2000). This highlights the broad applicability of indole carboxylic acid esters in both synthetic and applied biological research.
Fluorescent Amino Acid Derivatives
The synthesis of highly fluorescent amino acid derivatives from indole carboxylic acid esters underscores the importance of these compounds in developing novel fluorescent probes and materials. A method leading to N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester demonstrates the potential for creating compounds with desirable photophysical properties (Guzow et al., 2001).
Orientations Futures
Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research may focus on exploring novel methods of synthesis and investigating their potential uses in treating various disorders .
Propriétés
IUPAC Name |
tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIZSPQKCKYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680511 | |
| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-42-4 | |
| Record name | 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
